(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate
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Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the isopropyl and methyl groups: These groups can be introduced via alkylation reactions.
Attachment of the phenyl and phosphinate groups: This step often involves the use of organophosphorus reagents and phenyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce alkanes or alcohols.
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Modulating their activity and affecting metabolic pathways.
Interacting with cellular receptors: Influencing signal transduction and cellular responses.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in various applications.
®-(+)-2-(4-Hydroxyphenoxy)propionic acid: Used as a ligand in coordination polymers.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(2-phenylpropan-2-yl)phosphinate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H35O3P |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-(2-phenylpropan-2-yl)phosphoryl]phenol |
InChI |
InChI=1S/C25H35O3P/c1-18(2)21-16-15-19(3)17-23(21)28-29(27,24-14-10-9-13-22(24)26)25(4,5)20-11-7-6-8-12-20/h6-14,18-19,21,23,26H,15-17H2,1-5H3/t19-,21+,23-,29?/m1/s1 |
InChI Key |
IPGIDFNZMSANRU-RASNBTFVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2O)C(C)(C)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2O)C(C)(C)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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